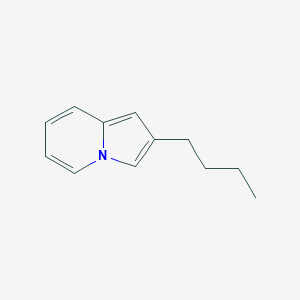

2-Butyl-indolizine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Butyl-indolizine is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the potential of indolizine derivatives, including 2-butyl-indolizine, as antimicrobial agents. Research indicates that certain synthesized indolizines exhibit moderate to good potency against various strains of Mycobacterium tuberculosis (MTB), including multidrug-resistant strains. The minimum inhibitory concentration (MIC) for some derivatives ranged from 4 to 64 µg/mL, showcasing their potential as novel anti-tubercular agents . Molecular docking studies suggest that these compounds may target enzymes such as enoyl-acyl carrier protein reductase (InhA), which is crucial for the bacterial fatty acid synthesis pathway .

Anti-Cancer Properties

Indolizine compounds have also been investigated for their anti-cancer properties. Their ability to inhibit key signaling pathways involved in tumor growth and metastasis has been documented. For instance, the indolizine scaffold has been used to design molecules that act as inhibitors of vascular endothelial growth factor (VEGF), which plays a critical role in angiogenesis . The intrinsic fluorescence of the indolizine core facilitates monitoring during biochemical assays, making it a valuable tool for drug development .

Neuroprotective Effects

Indolizines have shown promise in neuroprotection, with studies indicating their potential as therapeutic agents for neurodegenerative diseases. Their ability to modulate neurotransmitter systems and reduce oxidative stress contributes to their neuroprotective effects .

Material Science Applications

Dye-Sensitized Solar Cells

Indolizines are being explored as dyes for dye-sensitized solar cells (DSSCs). Their unique electronic properties allow them to effectively absorb light and convert it into energy, making them suitable candidates for enhancing solar cell efficiency . The modification of indolizine derivatives can lead to improved light-harvesting capabilities and stability under operational conditions.

Surface Functionalization

The versatility of indolizines extends to surface functionalization applications where they can be utilized to modify surfaces for various industrial purposes. The ability to introduce different functional groups onto the indolizine scaffold allows for tailored interactions with substrates, enhancing adhesion properties or creating specific chemical environments on surfaces .

Biochemical Applications

Affinity Chromatography

this compound derivatives have been successfully employed in affinity chromatography techniques. By conjugating these compounds with biotin, researchers have developed tools for isolating specific proteins from complex mixtures. This application is particularly valuable in proteomics studies where identifying protein interactions is crucial .

Fluorescent Probes

The intrinsic fluorescence properties of indolizines enable their use as fluorescent probes in biological assays. They can be used to track cellular processes or monitor the interaction between drugs and biological targets, providing insights into mechanisms of action at a molecular level .

Analyse Des Réactions Chimiques

Chemical Reactions of 2-Butyl-indolizine

This compound participates in various chemical reactions due to its electron-rich nature, which facilitates interactions with electrophiles.

Electrophilic Aromatic Substitution

This reaction involves the substitution of a hydrogen atom on the indolizine ring with an electrophile. The presence of electron-rich sites on the indolizine allows for such substitutions, often requiring Lewis acids or activating agents to proceed efficiently.

Photooxygenation

Photooxygenation reactions involve the interaction of indolizines with singlet oxygen, leading to the formation of peroxidic intermediates. These reactions can result in ring cleavage and the formation of new compounds, depending on the solvent and sensitizers used .

Cycloaddition Reactions

Indolizines can participate in [8+2] cycloaddition reactions with alkynes, forming complex heterocyclic systems known as cyclazines. These reactions are facilitated by catalysts like palladium and can lead to the formation of novel compounds with potential applications .

Analytical Techniques for this compound

To assess the purity and identify structural features of this compound, analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly employed.

Propriétés

Formule moléculaire |

C12H15N |

|---|---|

Poids moléculaire |

173.25 g/mol |

Nom IUPAC |

2-butylindolizine |

InChI |

InChI=1S/C12H15N/c1-2-3-6-11-9-12-7-4-5-8-13(12)10-11/h4-5,7-10H,2-3,6H2,1H3 |

Clé InChI |

LFYGZTYYDMPEHU-UHFFFAOYSA-N |

SMILES canonique |

CCCCC1=CN2C=CC=CC2=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.